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Compound of Interest

Compound Name: Perfucol

Cat. No.: B008524

Technical Support Center: Percoll PBMC
Isolation

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to help researchers, scientists, and drug development professionals minimize
erythrocyte (Red Blood Cell, RBC) contamination during Peripheral Blood Mononuclear Cell
(PBMC) isolation using Percoll gradients.

Troubleshooting Guide: Minimizing Erythrocyte
Contamination

High erythrocyte contamination can significantly impact downstream applications by interfering
with cell counting, flow cytometry, and functional assays.[1] This guide addresses common
issues and provides actionable solutions to improve the purity of your PBMC preparations.

Issue 1: Red or Pink PBMC Pellet After Density Gradient Centrifugation

A discolored PBMC pellet is a clear indicator of significant erythrocyte contamination.[2]
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Potential Cause

Explanation

Recommended Solution

Incorrect Temperature of

Reagents

Percoll and blood samples
stored at 2-8°C and not
equilibrated to room
temperature (18-20°C) can
lead to poor separation. At
colder temperatures,
erythrocytes do not aggregate
effectively and therefore do not
sediment properly, leading to
contamination of the PBMC
layer.[1][2]

Ensure that the Percoll
solution, blood sample, and all
buffers are at room
temperature (18-20°C) before
starting the isolation

procedure.[1]

Aged Blood Sample (>24

hours)

Over time, the density of
erythrocytes and granulocytes
can change, leading to less
effective separation and
increased contamination of the
PBMC layer.[3][4] Processing
blood samples older than 48
hours may require longer
centrifugation times and an
additional RBC lysis step.[3]

Process blood samples as
fresh as possible, ideally within
6-8 hours of collection.[3][4][5]
If processing older samples is
unavoidable, be prepared for a
higher likelihood of
contamination and consider a
post-isolation RBC lysis step

as standard practice.[3]

Incorrect Centrifugation

Parameters

Inadequate centrifugation
speed or time will result in
incomplete sedimentation of
erythrocytes.[1] Conversely, a
sudden stop (brake on) can
disrupt the established layers,
causing mixing and

contamination.[3]

Centrifuge at the
recommended speed and for
the appropriate duration as
specified in your protocol (e.qg.,
800-1000 x g for 20-30
minutes). Crucially, ensure the
centrifuge brake is turned OFF
during the deceleration phase

after the density gradient spin.

[1]

Improper Blood Layering

Technique

Forceful or rapid layering of the
diluted blood onto the Percoll

gradient can cause mixing of

Gently and slowly layer the
diluted blood onto the Percoll

solution. You can do this by
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the two layers, preventing
proper separation during

centrifugation.

placing the pipette tip against
the inner wall of the tube just

above the Percoll surface and
allowing the blood to slowly

run down the side.[6]

Incorrect Blood-to-
Anticoagulant Ratio or

Anticoagulant Choice

An improper ratio can lead to
micro-clot formation which can
trap erythrocytes and carry
them into the PBMC layer.
While heparin is commonly
used, EDTA has been
suggested to be a better

choice for preventing clotting.

Ensure proper mixing of the
blood with the anticoagulant
immediately after collection. If
issues persist, consider trying
a different anticoagulant such
as EDTA.

Disturbance During PBMC

Layer Aspiration

Inaccurate or aggressive
aspiration of the PBMC layer
can lead to the collection of

underlying erythrocytes.[2]

Carefully aspirate the PBMC
layer using a sterile pipette,
avoiding the erythrocyte pellet
at the bottom of the tube. It is
better to leave a small number
of PBMCs behind than to
contaminate the entire sample
with RBCs.

Issue 2: Inaccurate Cell Count Due to Erythrocyte Contamination

Erythrocytes can be mistakenly counted as PBMCs, especially when using automated cell

counters, leading to incorrect cell concentrations for downstream experiments.[3][7]
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Potential Cause

Explanation

Recommended Solution

Presence of Erythrocytes in

the Cell Suspension

Erythrocytes, although smaller
than PBMCs, can be included
in the cell count, artificially
inflating the number of viable

cells.

To obtain an accurate PBMC
count in the presence of
RBCs, use a 1:1 mixture of
Trypan Blue and 2% acetic
acid. The acetic acid will lyse
the erythrocytes, ensuring they

are not counted.[3]

Trypan Blue Staining of
Erythrocytes

It is a misconception that
Trypan Blue does not stain red
blood cells; they can indeed
take up the dye, leading to
further inaccuracies in viability

assessments.[3]

For accurate viability staining
in the presence of RBCs,
consider using a nucleic acid-
based dye combination like
Acridine Orange and
Propidium lodide (or Ethidium

Bromide), which will only stain

nucleated cells.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to remove erythrocyte contamination after Percoll isolation?

The most common and effective method is to perform a red blood cell lysis step using an
Ammonium-Chloride-Potassium (ACK) lysis buffer.[3][8] This procedure selectively lyses the
contaminating erythrocytes while leaving the PBMCs intact.

Q2: Will an RBC lysis step affect the viability or function of my PBMCs?

If performed correctly, an RBC lysis step should have a minimal effect on PBMC viability and
function. However, prolonged exposure to the lysis buffer can be detrimental.[9] It is crucial to
follow the recommended incubation times and temperatures and to wash the PBMCs
thoroughly after lysis.

Q3: Can | cryopreserve my PBMCs if they have some erythrocyte contamination?

Yes. In many cases, contaminating erythrocytes will lyse during the freeze-thaw process, so
they may not be an issue in your post-thaw samples.[7] However, for applications requiring
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high purity from the outset, it is best to remove the RBCs before cryopreservation.
Q4: My PBMC pellet is always red, even with fresh blood. What could be the problem?

If you have optimized your protocol for temperature, centrifugation, and handling, and you are
still experiencing significant RBC contamination with fresh blood, the issue may lie with the
donor's blood sample itself. Certain clinical conditions can affect the density and fragility of red
blood cells. In such cases, incorporating a post-isolation RBC lysis step into your standard
protocol is the most practical solution.

Q5: Is there an alternative to Percoll that might result in less RBC contamination?

Different density gradient media and isolation systems are available. A study comparing Ficoll,
Cell Preparation Tubes (CPTs), and SepMate tubes found that CPT-isolated populations had
higher erythrocyte contamination compared to Ficoll and SepMate-isolated populations.[10]
While Percoll was not included in this specific comparison, it highlights that the choice of
method can influence the purity of the final cell preparation.

Experimental Protocols
Protocol 1: Percoll PBMC Isolation with Minimized Erythrocyte Contamination

This protocol is designed for the isolation of PBMCs from whole blood using a Percoll gradient,
with specific steps to minimize RBC contamination.

Materials:

Percoll solution (adjust to a density of 1.077 g/mL)

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

Whole blood collected in tubes with an appropriate anticoagulant (e.g., Heparin or EDTA)

50 mL conical tubes

Sterile serological pipettes and transfer pipettes

Centrifuge with a swinging-bucket rotor
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Methodology:

Preparation: Ensure all reagents and blood samples are at room temperature (18-20°C).

Blood Dilution: Dilute the whole blood 1:1 with PBS in a 50 mL conical tube. Mix gently by
inversion.

Gradient Preparation: Carefully add 15 mL of Percoll (1.077 g/mL) to a new 50 mL conical
tube.

Layering: Slowly and gently layer the diluted blood over the Percoll. Avoid mixing the two
layers by letting the blood run down the side of the tube.

Centrifugation: Centrifuge the tubes at 800-1000 x g for 20-30 minutes at room temperature
with the brake turned OFF.

PBMC Harvest: After centrifugation, four layers should be visible: a top layer of plasma, a
"buffy coat" layer of PBMCs at the plasma-Percoll interface, the Percoll layer, and a pellet of
erythrocytes and granulocytes at the bottom. Carefully aspirate the PBMC layer into a new
50 mL conical tube.

Washing: Add PBS to the harvested PBMCs to bring the volume up to 45-50 mL. Centrifuge
at 300-400 x g for 10 minutes at room temperature with the brake ON.

Final Pellet: Discard the supernatant and resuspend the PBMC pellet in your desired culture
medium or buffer.

Protocol 2: Post-Isolation Erythrocyte Lysis using ACK Buffer

This protocol should be used if the PBMC pellet from Protocol 1 is visibly red or pink.

Materials:

ACK Lysis Buffer (see recipe below)

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

50 mL conical tubes
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o Centrifuge

ACK Lysis Buffer Recipe (1X):

Component Amount for 1 L

Ammonium Chloride

Final Concentration

8.29¢g 0.155 M
(NH4CI)
Potassium Bicarbonate

10g 10 mM
(KHCOs3)
EDTA 0.037 g (37 mg) 0.1 mM

Dissolve in 800 mL of distilled water, adjust pH to 7.2-7.4, and bring the final volume to 1 L.

Filter sterilize and store at room temperature.[11][12]

Methodology:

e Resuspend Pellet: After the final wash in the PBMC isolation protocol, resuspend the cell

pellet in 1 mL of PBS.

o Add ACK Buffer: Add 9 mL of ACK Lysis Buffer to the cell suspension.

¢ Incubate: Incubate for 3-5 minutes at room temperature. Do not exceed 5 minutes as this

may impact PBMC viability.[1]

e Stop Lysis: Add PBS to bring the volume up to 45-50 mL to stop the lysis reaction.

o Centrifuge: Centrifuge at 300-400 x g for 10 minutes at room temperature.

» Final Wash: Discard the supernatant and perform one final wash with PBS.

» Resuspend: Resuspend the final PBMC pellet in the appropriate medium for your

downstream application.

Visualizations
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Caption: Experimental workflow for Percoll PBMC isolation with an optional RBC lysis step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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